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physicochemical properties of Einecs 300-581-3

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An In-Depth Technical Guide to the Physicochemical Properties of 3,3',5,5'-Tetramethylbenzidine (**EINECS 300-581-3**)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, applications, and experimental protocols related to 3,3',5,5'-Tetramethylbenzidine (TMB), registered under EINECS number 300-581-3. TMB is a widely utilized chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and other immunohistochemical techniques. This document consolidates key data on its physical and chemical characteristics, details its role in enzymatic assays, and provides procedural guidelines for its use, including safety and handling protocols.

Chemical Identity and Physicochemical Properties

3,3',5,5'-Tetramethylbenzidine is a non-carcinogenic substitute for benzidine. Its chemical structure and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers



Identifier	Value
EINECS Number	300-581-3
CAS Number	54827-17-7
IUPAC Name	3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine
Molecular Formula	C16H20N2
SMILES	Cc1cc(cc(C)c1N)-c2cc(C)c(N)c(C)c2

Table 2: Physicochemical Data

Property	Value
Molecular Weight	240.34 g/mol
Appearance	White to pale yellow crystalline powder
Melting Point	168-171 °C
Boiling Point	Data not readily available
Solubility	Insoluble in water; Soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, acetone, and chloroform.
UV-Vis Absorption	Oxidized form has a primary absorbance peak at 450 nm and a secondary peak at 652 nm.

Applications in Biotechnology and Drug Development

The primary application of TMB is as a chromogenic substrate for horseradish peroxidase (HRP) in various immunoassays.[1] Its non-carcinogenic nature makes it a safer alternative to other benzidine-based compounds.

2.1. Enzyme-Linked Immunosorbent Assay (ELISA)



In ELISA, an HRP-conjugated antibody binds to the target antigen. Upon the addition of TMB and hydrogen peroxide (H2O2), HRP catalyzes the oxidation of TMB, resulting in a color change.[1] The oxidized TMB product is blue, and upon the addition of a stop solution (typically sulfuric acid), the color changes to yellow.[2] The intensity of the color is proportional to the amount of HRP present, and thus to the amount of the target antigen. The color change can be quantified using a spectrophotometer at 450 nm for the yellow product or 650 nm for the blue product.[3]

2.2. Immunohistochemistry (IHC)

Similar to ELISA, TMB is used as a precipitating substrate in IHC to visualize the location of an HRP-labeled antibody bound to a specific antigen in tissue sections. The insoluble, colored precipitate allows for the microscopic localization of the target protein.

Experimental Protocols

3.1. Preparation of TMB Substrate Solution for ELISA

This protocol describes the preparation of a TMB working solution for use in HRP-based ELISAs.

Materials:

- 3,3',5,5'-Tetramethylbenzidine (TMB) powder
- Dimethyl sulfoxide (DMSO)
- Phosphate-citrate buffer (pH 5.0)
- 30% Hydrogen peroxide (H2O2)
- Stop solution (e.g., 2M Sulfuric Acid)

Procedure:

• Prepare TMB Stock Solution (10 mg/mL): Dissolve 10 mg of TMB in 1 mL of DMSO. This stock solution should be stored in a light-protected container at 4°C.



- Prepare TMB Working Solution: Immediately before use, prepare the working solution. For every 10 mL of phosphate-citrate buffer (pH 5.0), add 100 μL of the TMB stock solution and 2 μL of 30% H2O2. Mix gently. The working solution should be colorless to very faintly yellow.
- Perform ELISA Assay: After the final washing step of your ELISA protocol, add 100 μ L of the TMB working solution to each well.
- Incubation: Incubate the plate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.
- Stop Reaction: Add 50 μL of stop solution to each well. The color will change from blue to yellow.
- Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

3.2. Safety and Handling

TMB is considered a hazardous substance. Always consult the Safety Data Sheet (SDS) before use.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.[4]
- Handling: Avoid inhalation of dust and contact with skin and eyes.[4] Use in a well-ventilated area.[4] Keep away from heat, sparks, and open flames.
- Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed and protected from light. [5]
- Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.

Signaling Pathways and Experimental Workflows

4.1. Enzymatic Reaction of TMB in an ELISA Assay

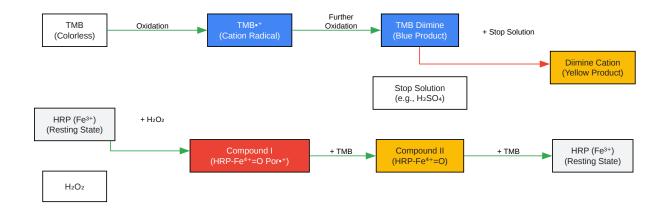


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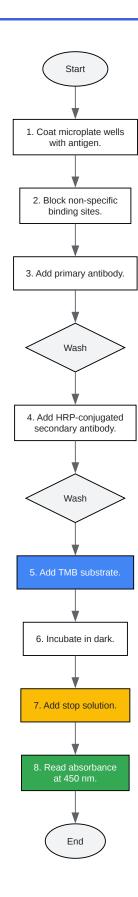
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The following diagram illustrates the horseradish peroxidase (HRP) catalyzed oxidation of TMB in the presence of hydrogen peroxide (H2O2), a key reaction in ELISA.









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